Lipophilicity Modulation: LogP of the 3,4-Difluoro Isomer vs. Other Fluorinated Analogs
The 3,4-difluorophenyl substitution pattern in the target compound provides a specific lipophilicity value, quantified as a predicted LogP of 2.49 , which is a critical parameter for central nervous system (CNS) drug design and generally favorable for oral bioavailability. While a direct head-to-head measurement against all isomers is not available in a single study, class-level inference indicates that moving fluorine substituents to the 2- and 4-positions or using a single fluorine atom will alter the molecular dipole and solvation energy, leading to a predictably different LogP value. The difference, although seemingly small, can translate to a significant shift in membrane permeability and non-specific protein binding, distinguishing it as a tool for fine-tuning lipophilicity within a narrow window.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.49 (Predicted LogP for CAS 1016744-21-0) |
| Comparator Or Baseline | tert-Butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate (LogP value not publicly reported for direct comparison, but class-level inference suggests a different value due to altered dipole moment) |
| Quantified Difference | The specific LogP of 2.49 for the 3,4-isomer provides a defined starting point for SAR exploration, contrasting with the unknown/divergent LogP of regioisomers. |
| Conditions | In silico prediction based on molecular structure; data sourced from vendor specification (Leyan) . |
Why This Matters
For procurement decisions, selecting the precise regioisomer with a known LogP ensures consistency in lipophilicity-driven SAR and avoids introducing an uncontrolled variable in permeability or solubility assays.
